n-Butyl cyclopropyl ketone

概要

説明

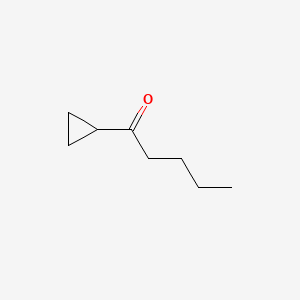

n-Butyl cyclopropyl ketone is an organic compound with the molecular formula C8H14O It is a ketone featuring a cyclopropyl group attached to the first carbon of the pentanone chain

準備方法

Synthetic Routes and Reaction Conditions: n-Butyl cyclopropyl ketone can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentanone with sodium ethoxide or sodiomalonic ester to form the cyclopropyl group . Another method includes the use of 1-chloro-4-pentanone and potassium hydroxide, which yields the compound in high purity .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of 1-chloro-4-pentanone with potassium hydroxide under controlled conditions to ensure high yield and purity .

化学反応の分析

SmI₂-Catalyzed Cycloadditions

n-Butyl cyclopropyl ketone participates in catalytic formal [3 + 2] cycloadditions with alkenes and alkynes. The reaction mechanism involves:

-

Single-electron transfer (SET) from SmI₂ to the ketone carbonyl, forming a ketyl radical intermediate.

-

Cyclopropane ring-opening under SmI₂ catalysis, generating a stabilized allyl radical.

-

Coupling with unsaturated partners (e.g., phenylacetylene or acrylonitrile) to form five-membered rings .

Key Observations :

-

Reactivity Trends : Primary alkyl cyclopropyl ketones react faster than secondary analogs due to reduced steric hindrance during SmI₂ coordination .

-

Strain Effects : Bicyclo[1.1.0]butyl (BCB) ketones exhibit higher reactivity than dimethylcyclopropyl ketones due to their highly strained three-membered ring, which facilitates ring-opening .

Compound-Specific Reactivity

Radical-Mediated Couplings

-

Efficiency Factors :

-

Experimental Validation :

Cross-Coupling Reactions

This compound participates in nickel-catalyzed cross-electrophile coupling, enabling functionalization of the cyclopropane ring.

Energetic Span Model

-

BCB Ketones : Low activation energy (17.3 kcal/mol) due to high ring strain facilitating fragmentation .

-

BCP Ketones : Lower strain post-ring-opening leads to stable intermediates and efficient coupling .

-

Transition State Analysis :

Structural and Spectral Data

This compound’s reactivity is primarily governed by the interplay of cyclopropane ring strain and carbonyl-mediated radical chemistry, making it a valuable substrate for developing novel catalytic methodologies.

科学的研究の応用

n-Butyl cyclopropyl ketone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.

Medicine: Research is ongoing to explore its potential pharmacological properties.

Industry: It is used in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism by which n-Butyl cyclopropyl ketone exerts its effects involves interactions with specific molecular targets. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

類似化合物との比較

- Cyclopropyl methyl ketone

- Cyclopropyl ethyl ketone

- Cyclopropyl isopropyl ketone

Comparison: n-Butyl cyclopropyl ketone is unique due to its specific structural arrangement, which combines a cyclopropyl group with a pentanone chain. This combination imparts distinct chemical and physical properties compared to other cyclopropyl ketones. For instance, the presence of the cyclopropyl group can significantly influence the compound’s reactivity and stability .

特性

分子式 |

C8H14O |

|---|---|

分子量 |

126.20 g/mol |

IUPAC名 |

1-cyclopropylpentan-1-one |

InChI |

InChI=1S/C8H14O/c1-2-3-4-8(9)7-5-6-7/h7H,2-6H2,1H3 |

InChIキー |

WFGLZIJEXONREZ-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)C1CC1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。